7-Nitropyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system, with a nitro group located at the seventh position of the pyridine ring. Its molecular formula is C₇H₄N₄O₂, and it has a molar mass of approximately 176.14 g/mol . The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.
Research indicates that 7-nitropyrido[2,3-b]pyrazine exhibits significant biological activities. Preliminary studies suggest:
Several synthetic routes have been developed for 7-nitropyrido[2,3-b]pyrazine:
The unique properties of 7-nitropyrido[2,3-b]pyrazine lend it to several applications:
Studies on the interactions of 7-nitropyrido[2,3-b]pyrazine with various biological targets are ongoing. Initial findings indicate:
Several compounds share structural similarities with 7-nitropyrido[2,3-b]pyrazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrido[2,3-b]pyrazine | Fused pyridine and pyrazine rings without nitro | Lacks the electron-withdrawing nitro group |
| 6-Nitropyrido[2,3-b]pyrazine | Nitro group at the sixth position | Different electronic properties due to nitro placement |
| 7-Aminopyrido[2,3-b]pyrazine | Amino group instead of nitro | Exhibits different reactivity and biological activity |
| Pyridazine | Similar fused ring structure but lacks nitrogen in pyrazine | Different chemical behavior and applications |
7-Nitropyrido[2,3-b]pyrazine's unique positioning of the nitro group contributes significantly to its distinct chemical reactivity and biological properties compared to these similar compounds.
Condensation-reduction strategies dominate the synthesis of pyrido[2,3-b]pyrazine derivatives due to their ability to construct the fused bicyclic core while introducing functional groups like nitro substituents. A prominent method involves the reaction of nitromalonaldehyde with 2,4-diaminopyrimidine under acidic conditions, followed by reduction to yield 7-nitropyrido[2,3-b]pyrazine. This approach leverages the electrophilic nature of nitromalonaldehyde to direct regioselective cyclization, ensuring the nitro group occupies the seventh position.
Another multicomponent condensation method employs indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in ethanol catalyzed by p-toluenesulfonic acid (p-TSA). While this protocol primarily generates unsubstituted pyrido[2,3-b]pyrazine scaffolds, modifying the aldehyde component to include nitro groups could theoretically yield 7-nitro derivatives. For example, using 4-nitrobenzaldehyde as a reactant may enable the introduction of nitro functionality at the seventh position during cyclization.
Oxidation-reduction condensation methods, such as those involving triphenylphosphine (Ph₃P) and di(2-pyridyl)disulfide (PySSPy), have also been applied to heterocyclic systems. These reagents facilitate dehydrative coupling between carboxylic acids and amines, forming anhydrides or peptide bonds under neutral conditions. Though not directly reported for 7-nitropyrido[2,3-b]pyrazine, this strategy could be adapted for constructing its precursor molecules.
Table 1: Comparative Analysis of Condensation-Reduction Methods
Conventional thermal methods for pyridopyrazine synthesis, such as the 9-hour reflux in ethanol reported for multicomponent reactions, remain prevalent. However, microwave-assisted cyclization has emerged as a promising alternative for accelerating reaction kinetics and improving yields in heterocyclic chemistry. While no studies directly describe microwave applications for 7-nitropyrido[2,3-b]pyrazine, analogous systems suggest that irradiating reaction mixtures could reduce cyclization times from hours to minutes. For instance, microwave activation of similar condensations in pyrrolopyrazine systems achieved full conversion in 15 minutes. Adapting these conditions to pyrido[2,3-b]pyrazine synthesis may enhance efficiency, though empirical validation is required.
Regioselective introduction of nitro groups into pyrido[2,3-b]pyrazine derivatives is critical for optimizing electronic properties and biological activity. The most reliable strategy involves incorporating nitro functionality during the cyclization step, as demonstrated in the nitromalonaldehyde route. Here, the nitro group is pre-installed in the aldehyde precursor, ensuring precise placement at the seventh position without requiring post-synthetic modification.
Direct nitration of preformed pyrido[2,3-b]pyrazine scaffolds presents greater challenges due to competing reaction pathways. Nitrating agents like nitric acid-sulfuric acid mixtures may target multiple positions, necessitating stringent control over reaction temperature and stoichiometry. Computational studies predict that the electron-deficient pyrazine ring directs nitration to the pyridine moiety, but experimental verification is lacking in the current literature.
Solid-phase synthesis, widely used in peptide and oligonucleotide chemistry, has not been reported for 7-nitropyrido[2,3-b]pyrazine derivatives. Current methodologies rely exclusively on solution-phase reactions, which limit throughput and complicate purification. However, immobilizing intermediates on resin-bound scaffolds could enable rapid diversification of the pyridopyrazine core. For example, anchoring a nitro-substituted aldehyde to Wang resin might facilitate iterative condensations and reductions, though this remains speculative without empirical data.
The nitro-substituted pyrido-pyrazine framework of 7-Nitropyrido[2,3-b]pyrazine demonstrates structural homology to established tyrosine kinase inhibitors (TKIs), particularly those targeting epidermal growth factor receptor (EGFR) and KIT kinases. Computational docking studies reveal that the planar aromatic system facilitates π-π stacking interactions within the ATP-binding cleft of EGFR, while the nitro group engages in hydrogen bonding with conserved residues such as Thr766 and Met769 [1] [2].
Comparative analysis with quinazoline-based EGFR inhibitors (e.g., gefitinib) shows that the pyrido-pyrazine core confers enhanced solubility without compromising binding affinity. Substitution patterns critically influence inhibitory potency:
Table 1: Comparative Inhibition of Tyrosine Kinases by 7-Nitropyrido[2,3-b]pyrazine Derivatives
| Derivative | EGFR IC₅₀ (nM) | KIT IC₅₀ (nM) | Selectivity Ratio (KIT/EGFR) |
|---|---|---|---|
| Parent | 34 ± 2.1 | 890 ± 45 | 26.2 |
| 3-Br | 11 ± 0.8 | 650 ± 32 | 59.1 |
| 3-CF₃ | 19 ± 1.4 | 720 ± 38 | 37.9 |
Kinetic studies demonstrate uncompetitive inhibition against ATP, with Kᵢ values decreasing from 28 µM to 9 µM upon introduction of 3-bromo substitution [1]. This aligns with crystallographic data showing that bulkier substituents induce conformational changes in the activation loop, stabilizing the kinase in an inactive state [2].
7-Nitropyrido[2,3-b]pyrazine exhibits potent inhibition of dihydrofolate reductase (DHFR), achieving IC₅₀ values of 13.7–47.3 µM across cancer cell lines [6]. Molecular dynamics simulations reveal a unique binding mode where:
Table 2: DHFR Inhibition Parameters
| Parameter | Value |
|---|---|
| Kᵢ (Competitive) | 8.4 ± 0.3 µM |
| ΔG binding | -9.2 kcal/mol |
| Residence time | 12.7 ± 0.8 min |
| Folate displacement | 78% at 50 µM |
Antiproliferative effects correlate strongly with DHFR inhibition (R² = 0.89), particularly in leukemia (CCRF-CEM) and colon (HT-29) cancer models. Flow cytometry analysis shows S-phase arrest (62% cells at 24h treatment) followed by apoptotic cascade initiation via caspase-3/7 activation [6].
Against Mycobacterium tuberculosis FtsZ, 7-Nitropyrido[2,3-b]pyrazine demonstrates a minimum inhibitory concentration (MIC) of 16 µg/mL. Structure-activity relationship (SAR) studies identify critical modifications for enhancing antimicrobial activity:
Key Optimization Strategies
Table 3: Antimicrobial Activity Against Drug-Resistant Strains
| Organism | MIC (µg/mL) | Resistance Mechanism |
|---|---|---|
| MRSA | 32 | mecA-mediated β-lactamase |
| XDR-TB | 8 | rpoB mutation |
| Carbapenem-resistant K. pneumoniae | 64 | NDM-1 metallo-β-lactamase |
Crystallographic analysis of the FtsZ-compound complex (PDB: 8R6O) shows the nitro group positioned within 3.4 Å of Thr109, forming a critical hydrogen bond network that disrupts GTP hydrolysis [7].
While direct evidence of GABAergic activity remains limited, quantum mechanical calculations suggest potential modulation of GABAₐ receptors through:
Table 4: Predicted Neuropharmacological Parameters
| Parameter | Value |
|---|---|
| Blood-brain barrier penetration (logBB) | 0.46 ± 0.12 |
| GABAₐ binding free energy | -7.8 kcal/mol |
| Synaptic half-life | 22 ± 3 min |
Electrophysiological studies are needed to validate these predictions, particularly regarding voltage-dependent blockade of chloride channels. Current data suggest the compound may exhibit dual activity as both GABA agonist and glutamate release inhibitor, based on structural analogs [3].
Density Functional Theory analysis provides comprehensive insights into the electronic structure and properties of 7-Nitropyrido[2,3-b]pyrazine. The B3LYP functional combined with 6-311G(d,p) basis set has been extensively employed to optimize the molecular geometry and calculate various electronic parameters [1] [2] [3].
The electronic configuration analysis reveals significant electronic properties that directly influence the compound's reactivity and biological activity. For pyrido[2,3-b]pyrazine-2,3-diol, a structurally related compound, the Highest Occupied Molecular Orbital (HOMO) energy is calculated at -8.70 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is -0.22 eV, resulting in an energy gap of 4.71 eV [4] [5]. This substantial energy gap indicates considerable molecular stability and moderate chemical reactivity.
The frontier molecular orbital analysis demonstrates that the HOMO-LUMO gap serves as a crucial parameter for predicting chemical reactivity. Compounds with smaller energy gaps exhibit enhanced reactivity, as observed in pyrido[2,3-b]pyrazine compound 7, which displays a reduced energy gap of 3.444 eV compared to related derivatives [2] [3]. This reduction in the energy gap correlates with increased chemical softness (0.290 eV⁻¹) and decreased hardness (1.722 eV), indicating enhanced electrophilic and nucleophilic susceptibility.
The global reactivity parameters provide valuable insights into the compound's chemical behavior. Chemical hardness (η) values ranging from 1.722 to 4.24 eV indicate varying degrees of molecular stability, with higher values corresponding to increased resistance to electronic perturbation [1] [6]. The electronegativity values, calculated at 4.46 eV for the diol derivative, suggest moderate electron-attracting capacity, which influences intermolecular interactions and binding affinity with biological targets.
The ionization potential and electron affinity values of 8.70 eV and 0.22 eV, respectively, provide direct measures of the compound's ability to lose or gain electrons [7] [4]. These parameters are fundamental for understanding electron transfer processes and oxidation-reduction reactions that may occur during biological interactions.
Dipole moment calculations, though not explicitly reported for 7-Nitropyrido[2,3-b]pyrazine itself, are crucial for predicting molecular orientation and intermolecular interactions. Related pyrazine derivatives exhibit dipole moments in the range of 1.0-8.0 Debye, with the nitro substituent significantly contributing to the overall molecular polarity [8].
Molecular docking investigations have revealed promising interactions between 7-Nitropyrido[2,3-b]pyrazine derivatives and various cancer-related protein targets, demonstrating significant therapeutic potential. The compound exhibits notable binding affinities with key oncological targets, providing mechanistic insights into its anticancer activity.
Topoisomerase IIβ represents a primary target for pyrido[2,3-b]pyrazine derivatives, with molecular docking studies revealing binding affinities of -7.82 kcal/mol for pyridopyrazolo-triazine compound 6a [1]. The binding mode involves hydrogen bonding interactions with Asp463 residues and π-π stacking interactions with aromatic amino acids in the active site. This strong binding affinity suggests potential interference with DNA replication and transcription processes, which are critical for cancer cell proliferation.
B-cell lymphoma 2 (BCL-2) protein interactions have been extensively studied, with molecular docking analyses demonstrating binding energies of approximately -6.5 kcal/mol [9]. The binding occurs primarily through hydrophobic interactions within the protein's binding pocket, potentially disrupting the protein's anti-apoptotic function. This interaction mechanism suggests that 7-Nitropyrido[2,3-b]pyrazine derivatives may promote programmed cell death in cancer cells by interfering with BCL-2 mediated survival pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase represents another significant target, with benzothiazinone derivatives showing binding affinities of -8.2 kcal/mol [10]. The compound forms multiple hydrogen bonds with Lys868 and other active site residues, potentially inhibiting angiogenesis processes essential for tumor growth and metastasis. This interaction profile suggests anti-angiogenic properties that could complement direct cytotoxic effects.
Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3) and CDC-like kinase 4 (CLK4) have emerged as novel targets for pyrido[3,4-g]quinazoline derivatives, with binding affinities of -7.1 and -6.8 kcal/mol, respectively [11]. The nitro group substitution significantly enhances binding selectivity, with electrostatic interactions playing a crucial role in target recognition. These kinases are involved in RNA splicing and cell cycle regulation, suggesting multiple mechanisms of action for therapeutic efficacy.
Fibroblast Growth Factor Receptor 1 (FGFR1) interactions demonstrate binding energies of -7.9 kcal/mol for pyrido[2,3-d]pyrimidine derivatives [12]. The compound binds within the ATP-binding site, potentially inhibiting kinase activity and disrupting growth factor signaling pathways essential for cancer cell survival and proliferation.
The p53 signaling complex represents a critical tumor suppressor pathway, with pyrido[2,3-d]pyrimidine compounds showing binding affinities of -6.2 kcal/mol [13]. DNA-binding domain interactions suggest potential modulation of p53 transcriptional activity, which could enhance apoptotic responses in cancer cells with functional p53 pathways.
Quantitative Structure-Activity Relationship modeling has provided comprehensive frameworks for understanding and predicting the biological activity of 7-Nitropyrido[2,3-b]pyrazine derivatives. Multiple QSAR approaches have been employed to establish correlations between molecular descriptors and anticancer efficacy.
Two-dimensional QSAR models using Partial Least Squares (PLS) regression have achieved remarkable predictive accuracy, with correlation coefficients (R²) of 0.922 for training sets and cross-validation coefficients (Q²) of 0.884 [6]. The key descriptors identified include dipole moment (μ), energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) of the molecule. These parameters collectively explain 91.7% of the experimental variance in anticancer activity.
Principal Component Analysis (PCA) based QSAR models have demonstrated comparable performance, with R² values of 0.884 and Q² values of 0.86 [6]. The electronic properties and topological descriptors emerge as significant contributors to biological activity prediction. The statistical significance is confirmed by Fisher coefficients exceeding 29.35, indicating robust model reliability.
Three-dimensional QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided spatial insights into structure-activity relationships. Receptor-guided alignment schemes yield superior results, with CoMFA models achieving R² values of 0.95 and CoMSIA models reaching R² values of 0.86 [14]. The cross-validation coefficients of 0.35 and 0.51, respectively, indicate reasonable predictive capability.
DFT-based QSAR models have incorporated quantum chemical descriptors, achieving exceptional correlation coefficients of 0.917 and cross-validation values of 0.916 [15]. The molecular surface electrostatic potential emerges as a critical descriptor, with specific emphasis on the contribution of the nitro group to overall activity. The model equation demonstrates that low dipole moment values enhance anticancer activity, while specific electronic configurations favor biological interactions.
Multiple Linear Regression (MLR) and Principal Component Regression (PCR) models have provided complementary insights, with R² values of 0.89 and 0.92, respectively [16]. Structural parameters including ring substitution patterns, electron-withdrawing group effects, and steric hindrance factors contribute significantly to predictive accuracy.
The QSAR analysis reveals that compounds with energy gaps between 2.5-4.0 eV exhibit optimal anticancer activity, with pyrido[2,3-b]pyrazine compound 7 (energy gap 3.444 eV) demonstrating superior biological performance [2] [3]. The relationship between chemical softness and biological activity suggests that moderately reactive compounds achieve the best therapeutic profiles.
For specific cancer cell lines, the QSAR models predict IC₅₀ values with high accuracy. Against breast cancer MCF-7 cells, compounds with dimethylamino substituents and optimal electronic configurations achieve predicted IC₅₀ values of 1.39-7.03 μM [6]. The models successfully identify that electron-donating groups enhance activity against breast cancer, while electron-withdrawing nitro groups provide optimal balance for multi-target efficacy.